molecular formula C15H16N2O3 B13195788 3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13195788
M. Wt: 272.30 g/mol
InChI Key: YZOIQXUBLPQIGZ-UHFFFAOYSA-N
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Description

3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the reaction of 1-(3-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile . This reaction forms a key intermediate, which is then further reacted under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are often employed to purify intermediates and final products .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .

Scientific Research Applications

3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a methoxyphenyl group and a nitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-[1-(3-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O3/c1-20-12-5-2-4-11(10-12)17-9-3-6-13(15(17)19)14(18)7-8-16/h2,4-5,10,13H,3,6-7,9H2,1H3

InChI Key

YZOIQXUBLPQIGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

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